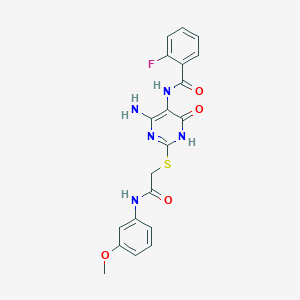

![molecular formula C19H18N2O2S B2377799 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 325987-96-0](/img/structure/B2377799.png)

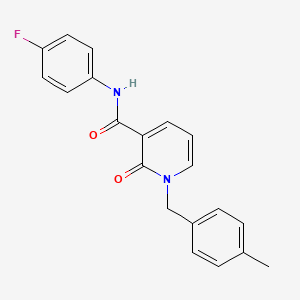

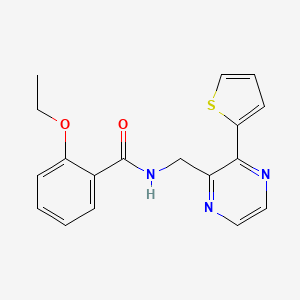

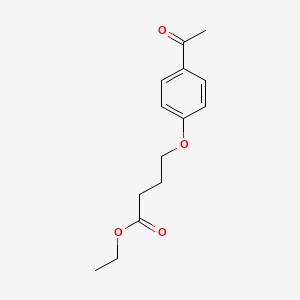

2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure for “2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide” is not provided in the sources I found .Chemical Reactions Analysis

The chemical reactions that “2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide” undergoes are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties for “2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide” are not provided in the sources I found .Applications De Recherche Scientifique

Antimicrobial and Cytotoxic Activities

- Thiazole derivatives, including those similar to 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide, have been explored for their antimicrobial and cytotoxic activities. Dawbaa et al. (2021) synthesized various thiazole derivatives and found some to exhibit significant antimicrobial and cytotoxic effects against various bacterial, fungal strains, and human leukemia cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Characterization and Synthesis

- Manolov, Ivanov, and Bojilov (2021) characterized a flurbiprofen derivative of 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide, highlighting the process of synthesis and analysis using various spectral data (Manolov, Ivanov, & Bojilov, 2021).

Anticancer and Antiviral Properties

- Çıkla et al. (2013) studied flurbiprofen hydrazide derivatives for their potential as anti-HCV, anticancer, and antimicrobial agents, indicating the therapeutic potential of related compounds (Çıkla, Tatar, Küçükgüzel, Şahin, Yurdakul, Basu, Krishnan, Nichols, Kaushik-Basu, & Küçükgüzel, 2013).

Antibacterial Activity

- Tumosienė et al. (2012) synthesized azole derivatives from propanamide and evaluated their antibacterial activity, contributing to the understanding of the antimicrobial potential of related compounds (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2012).

Urease Inhibition and Cytotoxicity

- Abbasi et al. (2020) developed bi-heterocyclic propanamides, revealing their potential as urease inhibitors and their low cytotoxic behavior. This suggests a possible biochemical application for similar compounds (Abbasi, Ramzan, ur-Rehman, Siddiqui, Hassan, Ali Shah, Ashraf, Shahid, & Seo, 2020).

Anti-inflammatory Properties

- Thabet et al. (2011) explored the anti-inflammatory potential of aminothiazoles and thiazolylacetonitrile derivatives, which could indicate similar properties in 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide (Thabet, Helal, Salem, & Abdelaal, 2011).

Mécanisme D'action

Target of Action

A structurally similar compound, (2r)-2-amino-3,3,3-trifluoro-n-hydroxy-2-{[(4-phenoxyphenyl)sulfonyl]methyl}propanamide, is known to targetMatrix metalloproteinase-9 . Matrix metalloproteinases (MMPs) are a family of enzymes that degrade various components of the extracellular matrix, playing a crucial role in numerous physiological and pathological processes.

Biochemical Pathways

It’s worth noting that the metabolism of new fentanyl analogs, which are structurally similar, generally involves reactions likehydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-13(2)18(22)21-19-20-17(12-24-19)14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVZFEYYFXCNHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2377716.png)

![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2377723.png)

![4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2377726.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377731.png)

![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2377733.png)

![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)